Strontium nitride

Description

Propriétés

IUPAC Name |

strontium;azanidylidenestrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Sr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUYAOHGLSIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

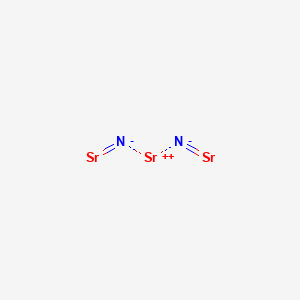

Canonical SMILES |

[N-]=[Sr].[N-]=[Sr].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12033-82-8 | |

| Record name | Strontium nitride (Sr3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristrontium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Strontium Nitride (Sr₃N₂)*

Introduction

Strontium nitride (Sr₃N₂) is an inorganic compound composed of strontium and nitrogen. As a member of the alkaline earth metal nitride series, it is characterized by its ionic bonding and significant chemical reactivity.[1] First identified in the early 20th century, Sr₃N₂ serves as an important precursor and intermediate in solid-state chemistry and materials science, particularly in the synthesis of advanced materials such as nitride phosphors and high-performance ceramics.[1][2] This guide provides a comprehensive overview of its core physical, chemical, and structural properties, along with detailed experimental protocols for its synthesis and characterization, aimed at researchers and professionals in materials science and chemical development.

Core Physical and Chemical Properties

This compound is a crystalline solid whose color can range from golden-yellow to dark brown or black, depending on its purity and crystal size.[1][3] The compound is primarily defined by the ionic bond between strontium cations (Sr²⁺) and nitride anions (N³⁻), with a calculated ionic character exceeding 85%.[1][4] This strong ionic nature contributes to its high thermal stability.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | Sr₃N₂ | [3][5][6] |

| Molar Mass | 290.87 g/mol | [1][3][5] |

| Melting Point | 1200 °C (1470 K) | [1][3][5][7] |

| Density | 3.87 g/cm³ | [1] |

| Crystal Structure | Anti-bixbyite (Cubic) | [1] |

| Standard Enthalpy of Formation (ΔH°f) | -390 kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -355 kJ/mol | [1] |

Molecular and Crystal Structure

This compound adopts an anti-bixbyite crystal structure, which is isostructural with manganese(III) oxide (Mn₂O₃).[1] In this cubic arrangement, the strontium cations (Sr²⁺) form a lattice that accommodates the smaller nitride anions (N³⁻) in the tetrahedral interstices.[1] The formation of the Sr₃N₂ formula unit is a direct result of charge balancing between the divalent strontium ions and the trivalent nitride ions. The electronic configuration of the ions involves a complete transfer of electrons from strontium to nitrogen, resulting in stable, closed-shell ions: Sr²⁺ ([Kr]) and N³⁻ ([Ne]).[1]

Caption: Logical diagram of ionic bond formation in this compound.

Chemical Reactivity and Synthesis

This compound's reactivity is a key aspect of its chemical profile. It is stable in dry, inert atmospheres but is highly susceptible to hydrolysis.[1]

-

Reaction with Water: It reacts rapidly with water and atmospheric moisture to produce strontium hydroxide (B78521) and ammonia (B1221849) gas.[1][3][5] The balanced equation for this hydrolysis is: Sr₃N₂ + 6H₂O → 3Sr(OH)₂ + 2NH₃[1][7]

-

Thermal Decomposition: The compound is thermally stable at high temperatures but decomposes above 1300 °C in an inert atmosphere to yield strontium metal and nitrogen gas.[1]

-

Reaction with Oxygen: In the presence of oxygen, it reacts at temperatures above 200 °C to form strontium oxide and various nitrogen oxides.[1]

-

Reducing Agent: Sr₃N₂ acts as a strong reducing agent in solid-state reactions.[1]

Experimental Protocol: Direct Nitridation Synthesis

The most common method for synthesizing this compound is the direct reaction of strontium metal with nitrogen gas at elevated temperatures.[1][6]

Objective: To synthesize polycrystalline Sr₃N₂ powder.

Materials:

-

Strontium metal chunks or turnings (high purity)

-

High-purity nitrogen gas (N₂)

-

Inert gas (e.g., Argon)

-

Tube furnace with temperature control

-

Alumina (B75360) or other inert crucible

-

Glovebox or inert atmosphere handling system

Methodology:

-

Preparation: Inside an inert atmosphere glovebox, freshly cut, clean pieces of strontium metal are placed into an alumina crucible to ensure an unoxidized surface for reaction.

-

Furnace Setup: The crucible is placed inside the quartz tube of a horizontal tube furnace.

-

Purging: The tube is sealed and purged with a high-purity inert gas (Argon) for at least 30 minutes to remove residual oxygen and moisture.

-

Nitridation: The gas flow is switched to high-purity nitrogen. The furnace temperature is ramped up to between 450 °C and 600 °C.[1]

-

Reaction: The sample is held at the target temperature for 12-24 hours to ensure complete conversion. The reaction is: 3Sr + N₂ → Sr₃N₂.[1]

-

Cooling: After the reaction period, the furnace is cooled to room temperature under a continuous flow of nitrogen gas.

-

Product Handling: Once at room temperature, the product is immediately transferred to an inert atmosphere glovebox for storage and handling to prevent hydrolysis from atmospheric moisture. The resulting product is typically a golden-yellow to dark brown powder.[1]

Caption: Experimental workflow for the synthesis of this compound.

Material Characterization

Confirming the successful synthesis and purity of this compound requires analytical characterization. Powder X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phase and determine lattice parameters.

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

Objective: To verify the crystal structure and phase purity of the synthesized Sr₃N₂ powder.

Materials:

-

Synthesized Sr₃N₂ powder

-

XRD sample holder (zero-background is preferred)

-

Powder X-ray diffractometer with a Cu Kα source (λ ≈ 1.54 Å)

-

Airtight/inert atmosphere sample holder or dome to prevent sample degradation during measurement.

Methodology:

-

Sample Preparation: Inside a glovebox, a small amount of the synthesized Sr₃N₂ powder is finely ground to ensure random crystal orientation. The powder is then densely packed onto the sample holder.

-

Airtight Sealing: The sample holder is sealed within an airtight dome or cover with an X-ray transparent window (e.g., Kapton or Beryllium) to protect the sample from air exposure.

-

Data Collection: The sealed sample holder is mounted onto the diffractometer. A diffraction pattern is collected, typically over a 2θ range of 10-90° with a step size of ~0.02° and a suitable scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed using crystallographic software. The peak positions and intensities are compared against a reference pattern for Sr₃N₂ (e.g., from the ICDD database) to confirm the anti-bixbyite structure.

-

Purity Assessment: The presence of impurity peaks (e.g., from SrO or unreacted Sr) is checked to assess the phase purity of the sample. Rietveld refinement can be performed for quantitative phase analysis and to refine lattice parameters.

Caption: Workflow for the characterization of this compound via XRD.

Applications and Future Outlook

This compound is a key material in several advanced applications, primarily leveraging its chemical properties as a nitrogen source.

-

Luminescent Materials: It is a crucial raw material in the synthesis of red nitride phosphors, which are used in white light-emitting diodes (LEDs) to improve brightness and color rendering.[2][7][8]

-

High-Performance Ceramics: Due to its high thermal stability, Sr₃N₂ is used in the production of specialized and precision ceramics for applications in extreme environments.[2][3][9]

-

Precursor Material: It serves as a versatile precursor for synthesizing other strontium-based materials, such as complex perovskites.[1][6]

-

Emerging Research: Research is ongoing into its potential use in nitrogen storage systems, as a semiconductor material, and as a catalyst in high-temperature chemical reactions.[1][2][6]

The continued exploration of this compound and its derivatives is expected to yield new functional materials with tailored electronic and optical properties, further expanding its role in materials science and technology.

References

- 1. webqc.org [webqc.org]

- 2. zegmetal.com [zegmetal.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. quora.com [quora.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS 12033-82-8: this compound (Sr3N2) | CymitQuimica [cymitquimica.com]

- 7. industrialmetalpowders.com [industrialmetalpowders.com]

- 8. vicanchem.com [vicanchem.com]

- 9. This compound CAS 12033-82-8 Sr3N2 powder price | Xinglu [xingluchemical.com]

Unveiling the Atomic Architecture of Strontium Nitride: A Technical Guide

For Immediate Release

[City, State] – December 16, 2025 – An in-depth technical guide has been compiled detailing the crystal structure and lattice parameters of strontium nitride (Sr₃N₂), a material of increasing interest in materials science and solid-state chemistry. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its structural properties and the experimental methodologies used for their determination.

Core Findings: The Anti-Bixbyite Crystal Structure

This compound predominantly crystallizes in the anti-bixbyite structure, a cubic crystal system. This structure is isostructural with manganese(III) oxide (Mn₂O₃) and is characterized by the space group Ia-3. In this arrangement, the strontium cations (Sr²⁺) and nitride anions (N³⁻) form a highly ordered, three-dimensional lattice.

Tabulated Crystallographic Data

For clarity and comparative analysis, the known crystallographic data for this compound is summarized below.

| Property | Value |

| Chemical Formula | Sr₃N₂ |

| Crystal System | Cubic |

| Crystal Structure | Anti-bixbyite |

| Space Group | Ia-3 (No. 206) |

| Lattice Parameter (a) | Data not definitively available |

Experimental Determination: A Methodological Overview

The determination of the crystal structure and lattice parameters of this compound involves a multi-step experimental process, beginning with the synthesis of a high-purity crystalline sample, followed by structural analysis using X-ray diffraction (XRD) and subsequent data refinement.

Synthesis of High-Purity this compound

The most common method for synthesizing this compound is the direct reaction of strontium metal with high-purity nitrogen gas at elevated temperatures.

Experimental Protocol:

-

Reactant Preparation: High-purity strontium metal is cleaned to remove any surface oxides.

-

Reaction Setup: The strontium metal is placed in a crucible made of a non-reactive material (e.g., alumina (B75360) or tantalum) within a tube furnace.

-

Nitridation: A continuous flow of dry, oxygen-free nitrogen gas is introduced into the furnace.

-

Heating Profile: The furnace is heated to a temperature range of 600-800°C. The temperature is held for several hours to ensure complete conversion of the strontium metal to this compound. The reaction is exothermic.

-

Cooling and Handling: After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of nitrogen. The resulting this compound product, typically a black or dark-colored powder, is handled in an inert atmosphere (e.g., a glovebox) to prevent reaction with air and moisture.

Crystal Structure Analysis via Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to determine the crystal structure and lattice parameters of polycrystalline materials like this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ). The 2θ range is typically scanned from a low to a high angle to collect all significant diffraction peaks.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks.

Rietveld Refinement for Precise Parameter Determination

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details.

Methodology:

-

Initial Model: An initial structural model for this compound, based on the anti-bixbyite structure, is created. This includes the space group (Ia-3), approximate atomic positions for strontium and nitrogen, and an estimated lattice parameter.

-

Pattern Fitting: A specialized software program is used to perform the Rietveld refinement. The software calculates a theoretical diffraction pattern based on the initial model and compares it to the experimental XRD data.

-

Parameter Refinement: The software iteratively adjusts various parameters of the structural model, including the lattice parameter(s), atomic coordinates, and peak shape parameters, to minimize the difference between the calculated and observed diffraction patterns.

-

Convergence and Validation: The refinement process is continued until the calculated pattern shows a good fit to the experimental data, as indicated by statistical indicators such as the R-weighted pattern (Rwp) and goodness-of-fit (χ²) values. The refined lattice parameter for this compound is then obtained from the final converged model.

Logical Workflow for Crystal Structure Determination

The logical flow of determining the crystal structure and lattice parameters of this compound is visualized in the following diagram.

Concluding Remarks

This technical guide provides a foundational understanding of the crystal structure of this compound and the experimental protocols required for its characterization. The confirmation of the anti-bixbyite structure is a key piece of information for researchers in the field. The outlined methodologies for synthesis and analysis offer a clear pathway for the production and detailed structural investigation of this and similar nitride materials. The noted absence of a consistently reported, precise lattice parameter in the literature underscores the need for further dedicated crystallographic studies to complete the fundamental characterization of this compound.

In-Depth Technical Guide: Electronic Structure and Bonding Nature of Strontium Nitride (Sr₃N₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium nitride (Sr₃N₂), an alkaline earth metal nitride, possesses a unique combination of ionic bonding, a well-defined crystal structure, and notable chemical reactivity. This technical guide provides a comprehensive overview of the electronic structure and bonding characteristics of Sr₃N₂, integrating experimental data with theoretical calculations. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and characterization, including X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), are provided. Furthermore, this guide illustrates the logical workflow for the characterization of Sr₃N₂ and the fundamental relationships governing its properties through Graphviz diagrams, offering a valuable resource for researchers in materials science and related fields.

Introduction

This compound (Sr₃N₂) is an inorganic compound composed of strontium and nitrogen.[1][2] It is recognized for its predominantly ionic bonding structure, where strontium cations (Sr²⁺) and nitride anions (N³⁻) combine in a 3:2 ratio.[3][4] This material typically appears as a black or dark gray powder and exhibits high thermal stability.[5][6] The synthesis of this compound is most commonly achieved through the direct reaction of strontium metal with nitrogen gas at elevated temperatures.[1][4][7] Sr₃N₂ is highly reactive with water, undergoing hydrolysis to produce strontium hydroxide (B78521) and ammonia.[7] Its distinct properties make it a subject of interest in solid-state chemistry and materials science.

Electronic Structure and Bonding

The electronic configuration of strontium is [Kr]5s², and for nitrogen, it is [He]2s²2p³. In the formation of this compound, each of the three strontium atoms donates its two valence electrons to the two nitrogen atoms.[7] This transfer results in the formation of stable Sr²⁺ cations with a [Kr] electronic configuration and N³⁻ anions with a [Ne] configuration.[7]

The bonding in Sr₃N₂ is primarily ionic, arising from the strong electrostatic attraction between the positively charged strontium ions and the negatively charged nitride ions.[7] The significant difference in electronegativity between strontium (0.95 on the Pauling scale) and nitrogen (3.04 on the Pauling scale) further supports the ionic nature of the bond, with a calculated ionic character exceeding 85%.[7]

Crystal Structure

This compound crystallizes in the anti-bixbyite crystal structure, which is isostructural with manganese(III) oxide (Mn₂O₃).[7] This structure belongs to the cubic crystal system. In this arrangement, the strontium cations form a distorted face-centered cubic (FCC) lattice, and the nitride anions occupy specific tetrahedral interstitial sites.

Table 1: Crystallographic and Bonding Parameters of Sr₃N₂

| Parameter | Value | Reference |

| Crystal System | Cubic | [7] |

| Space Group | Ia-3 | [8] |

| Lattice Constant (a) | 9.3964 Å | [9] |

| Sr-N Bond Length | 2.68 - 2.77 Å | [10] |

| Ionic Radius (Sr²⁺) | 1.18 Å | [7] |

| Ionic Radius (N³⁻) | 1.46 Å | [7] |

Physical and Chemical Properties

This compound exhibits a high melting point and is relatively stable under ambient, dry conditions. However, it readily reacts with water and other protic solvents.

Table 2: Physical and Thermodynamic Properties of Sr₃N₂

| Property | Value | Reference |

| Molar Mass | 290.87 g/mol | [1][11] |

| Melting Point | 1200 °C | [1][5] |

| Density | 3.87 g/cm³ | [7] |

| Standard Enthalpy of Formation (ΔH°f) | -390 kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -355 kJ/mol | [7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct nitridation of strontium metal.[7]

Protocol:

-

Preparation: In an inert atmosphere glovebox, freshly cut strontium metal pieces are placed in an alumina (B75360) or molybdenum crucible.

-

Reaction Setup: The crucible is placed inside a tube furnace equipped with a gas inlet and outlet.

-

Purging: The tube is sealed and purged with high-purity nitrogen gas for an extended period to remove any residual oxygen and moisture.

-

Heating: The furnace is heated to a temperature between 450 °C and 600 °C under a continuous flow of nitrogen gas.[7]

-

Reaction: The reaction is allowed to proceed for approximately 12 hours to ensure complete conversion.[7] The reaction equation is: 3Sr + N₂ → Sr₃N₂.[12]

-

Cooling: After the reaction is complete, the furnace is cooled down to room temperature under the nitrogen atmosphere.

-

Product Handling: The resulting this compound powder is handled and stored under an inert atmosphere to prevent reaction with air and moisture.[5]

X-ray Diffraction (XRD) Analysis

XRD is employed to confirm the crystal structure and phase purity of the synthesized Sr₃N₂.

Protocol:

-

Sample Preparation: A small amount of the Sr₃N₂ powder is finely ground in an agate mortar under an inert atmosphere to ensure random orientation of the crystallites. The powder is then mounted on a zero-background sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the anti-bixbyite structure of Sr₃N₂. Lattice parameters are refined using appropriate software.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the constituent elements in Sr₃N₂.

Protocol:

-

Sample Preparation: A small amount of the Sr₃N₂ powder is mounted on a sample holder using double-sided conductive tape. The sample is introduced into the XPS ultra-high vacuum chamber.

-

Instrument Setup: An XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

-

Data Collection: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra for the Sr 3d and N 1s core levels are then acquired with a pass energy of 20-40 eV.

-

Data Analysis: The binding energies are calibrated using the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the chemical states and their relative concentrations.

Table 3: XPS Parameters for Sr₃N₂ Analysis

| Parameter | Value/Type |

| X-ray Source | Monochromatic Al Kα |

| Source Energy | 1486.6 eV |

| Pass Energy (Survey) | 160 eV |

| Pass Energy (High-Res) | 20-40 eV |

| Binding Energy Reference | C 1s at 284.8 eV |

Theoretical Calculations

Density Functional Theory (DFT) calculations are a powerful tool to investigate the electronic structure and bonding of materials like Sr₃N₂ from first principles.

Computational Details

A typical DFT calculation for Sr₃N₂ would involve the following:

-

Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. For more accurate band gap calculations, a hybrid functional like HSE06 may be used.

-

Basis Set: A plane-wave basis set with a kinetic energy cutoff of around 400-500 eV.

-

Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials to describe the interaction between the core and valence electrons.

-

k-point Mesh: A Monkhorst-Pack grid for sampling the Brillouin zone. The density of the grid depends on the size of the unit cell.

Band Structure and Density of States (DOS)

Conclusion

This compound (Sr₃N₂) is a predominantly ionic compound with a well-defined anti-bixbyite crystal structure. Its electronic structure is characterized by a complete transfer of electrons from strontium to nitrogen, resulting in a stable electronic configuration. The synthesis and characterization of Sr₃N₂ can be reliably performed using established solid-state chemistry techniques. Theoretical calculations based on Density Functional Theory provide valuable insights into its electronic band structure and density of states, complementing experimental findings. This comprehensive guide serves as a foundational resource for researchers interested in the fundamental properties and potential applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mcgill.ca [mcgill.ca]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CAS 12033-82-8: this compound (Sr3N2) | CymitQuimica [cymitquimica.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. zegmetal.com [zegmetal.com]

- 7. webqc.org [webqc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. This compound (Sr3N2) | N2Sr3 | CID 92028826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

Thermodynamic Profile of Strontium Nitride (Sr₃N₂) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of strontium nitride (Sr₃N₂). The information is presented in a clear, structured format to facilitate its use in research, materials science, and pharmaceutical development contexts where understanding the energetic properties of inorganic compounds is crucial.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states, solid strontium (Sr) and gaseous nitrogen (N₂), is an exothermic process, as indicated by the negative standard enthalpy of formation. The spontaneity of this reaction under standard conditions is confirmed by the negative standard Gibbs free energy of formation.

The fundamental reaction for the formation of this compound is:

3Sr(s) + N₂(g) → Sr₃N₂(s)

Key thermodynamic parameters for this reaction at 298.15 K (25 °C) are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -390 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -355 | kJ/mol |

| Standard Entropy of Formation | ΔS°f | -117.37 | J·mol⁻¹·K⁻¹ |

| Standard Molar Entropy | S° | 121.33 | J·mol⁻¹·K⁻¹ |

| Heat Capacity (room temp., approx.) | Cₚ | 120 | J·mol⁻¹·K⁻¹ |

Experimental Protocols

The determination of the thermodynamic data for this compound formation relies on precise calorimetric measurements. Below are detailed methodologies representative of the experimental protocols used to obtain such data.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct reaction of strontium metal with nitrogen gas.[1]

Materials:

-

High-purity strontium metal, freshly cut to expose a clean surface.

-

High-purity, dry nitrogen gas (99.99% or higher).

-

Tube furnace with temperature control.

-

Alumina (B75360) or other inert boat.

Procedure:

-

Freshly cut pieces of strontium metal are placed in an alumina boat.

-

The boat is positioned in the center of a quartz or alumina tube within a tube furnace.

-

The tube is purged with an inert gas (e.g., argon) to remove any residual oxygen and moisture.

-

A steady flow of dry nitrogen gas is introduced into the tube.

-

The furnace temperature is gradually raised to a range of 450 °C to 600 °C.[1]

-

The reaction is allowed to proceed for several hours (e.g., 12 hours) to ensure complete nitridation.[1]

-

After the reaction period, the furnace is cooled to room temperature under a continued flow of nitrogen gas to prevent re-oxidation of the product.

-

The resulting this compound product, typically a dark-colored powder, is handled in an inert atmosphere (e.g., a glovebox) due to its reactivity with air and moisture.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of combustion of this compound in a bomb calorimeter. This value, in conjunction with the known enthalpies of formation of the combustion products, allows for the calculation of the enthalpy of formation of Sr₃N₂ using Hess's Law.

Apparatus:

-

Adiabatic bomb calorimeter.

-

Oxygen bomb.

-

Benzoic acid (for calibration).

-

High-purity oxygen.

-

Ignition wire.

-

Pellet press.

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed pellet of this compound is prepared. A known length of ignition wire is attached to the bomb's electrodes, with the wire in contact with the pellet.

-

Bomb Assembly: A small, known amount of water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetry Run: The sealed bomb is placed in the calorimeter, which is filled with a precisely known mass of water. The initial temperature of the water is recorded. The sample is ignited, and the temperature change of the water is monitored until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Enthalpy of Formation Calculation: The combustion reaction for this compound in excess oxygen is: Sr₃N₂(s) + 3O₂(g) → 3SrO(s) + N₂(g) By applying Hess's Law, the standard enthalpy of formation of Sr₃N₂ can be calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the products (strontium oxide).

Signaling Pathways and Logical Relationships

The thermodynamic relationships governing the formation of this compound can be visualized to illustrate the interplay between enthalpy, entropy, and Gibbs free energy.

Caption: Thermodynamic parameters for the formation of this compound.

The diagram above illustrates the formation of this compound from its elemental precursors, strontium and nitrogen. The process is characterized by a significant release of heat (negative enthalpy change), a decrease in disorder (negative entropy change, as a gas is consumed to form a solid), and a net driving force towards product formation under standard conditions (negative Gibbs free energy change).

This comprehensive guide provides essential thermodynamic data and experimental context for the formation of this compound, serving as a valuable resource for professionals in scientific research and development.

References

Probing the Frontiers of Material Science: A Technical Guide to the High-Pressure Phase Transitions of Strontium Nitride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the structural evolution of strontium-nitrogen (Sr-N) compounds under extreme pressure conditions. While experimental data on the high-pressure phase transitions of the specific stoichiometry Sr3N2 remains elusive in current literature, this document consolidates the latest theoretical predictions for the broader Sr-N system. Grounded in first-principles calculations, we present the predicted phase diagrams and structural transformations for SrN, SrN2, SrN3, and SrN4. Furthermore, this guide outlines the key experimental protocols and methodologies that are essential for the empirical validation of these theoretical findings. The content herein serves as a vital resource for researchers investigating novel materials with potential applications in superconductivity and high-energy density materials.

Introduction: The Quest for Novel Nitrides Under Pressure

The application of high pressure has emerged as a powerful tool for synthesizing novel materials with exotic properties not observed at ambient conditions. In the realm of inorganic chemistry, metal nitrides are a class of materials that have garnered significant interest due to their potential applications in superhard materials, electronics, and catalysis. Strontium nitride (Sr3N2), a representative alkaline earth metal nitride, possesses an anti-bixbyite crystal structure at standard temperature and pressure. However, its behavior under high pressure is a subject of burgeoning theoretical interest.

Recent computational studies, employing evolutionary algorithms and first-principles calculations, have explored the vast landscape of the Sr-N phase diagram under pressure. These studies predict the existence of several new, stable stoichiometries with intriguing electronic properties, including the potential for superconductivity. This guide summarizes these cutting-edge theoretical predictions and provides the necessary experimental framework for their future verification.

Theoretical Predictions of Sr-N Phase Transitions

First-principles calculations have been instrumental in predicting the structural transformations of various strontium-nitrogen compounds under high pressure. The following tables summarize the theoretically predicted phase transitions for different Sr-N stoichiometries. It is important to note that these are computational predictions and await experimental confirmation.

Quantitative Data on Predicted Phase Transitions

The following tables present the predicted pressure ranges for the stability of different crystal structures for various Sr-N compounds, as determined by theoretical calculations[1].

Table 1: Predicted Phase Transitions of SrN under High Pressure [1]

| Pressure Range (GPa) | Crystal System | Space Group |

| 0 - 11 | Monoclinic | C2/m |

| 11 - 20 | Monoclinic | P2₁ |

| 20 - 50 | Orthorhombic | Cmc2₁ |

Table 2: Predicted Stable Phases of Other Sr-N Compounds [1]

| Compound | Pressure (GPa) | Crystal System | Space Group |

| SrN₂ | 10 | Monoclinic | P2₁/c |

| SrN₃ | 10 - 20 | Orthorhombic | Immm |

| SrN₃ | >20 | Monoclinic | P2₁/c |

| SrN₄ | 10 - 50 | Monoclinic | C2/m |

Experimental Protocols for High-Pressure Studies

The experimental investigation of phase transitions in materials like this compound under high pressure requires specialized equipment and techniques. The following protocols outline the general methodologies employed in such studies.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

The primary apparatus for generating static high pressures in the gigapascal (GPa) range is the diamond anvil cell (DAC).

-

Principle: A small sample is placed in a hole within a metal gasket, which is then compressed between the flat faces (culets) of two brilliant-cut diamonds. The immense pressure is generated by applying a modest force to the large table facets of the diamonds, which is then concentrated over the tiny culet area.

-

Sample Loading: A small, powdered sample of this compound, typically a few tens of micrometers in diameter, is loaded into the gasket chamber. A pressure-transmitting medium (e.g., a noble gas like neon or argon, or silicone oil) is often loaded along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions.

-

Pressure Calibration: The pressure inside the DAC is typically measured using a secondary standard. The most common method is ruby fluorescence spectroscopy. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its R1 fluorescence line is measured. The pressure can be calculated from this shift using a well-established calibration scale.

In-Situ Structural Analysis: X-ray Diffraction (XRD)

To determine the crystal structure of the material at high pressure, in-situ X-ray diffraction is performed.

-

Methodology: A high-brilliance synchrotron X-ray source is required to penetrate the diamond anvils and diffract from the small sample volume. The DAC is mounted on a goniometer, and the X-ray beam is focused on the sample. The diffracted X-rays are collected by an area detector.

-

Data Analysis: The resulting two-dimensional diffraction pattern is integrated to produce a one-dimensional plot of intensity versus diffraction angle (2θ). The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and the space group of the material at a given pressure. By collecting diffraction patterns at various pressures, the sequence of phase transitions can be identified.

Synthesis of Starting Material

High-purity this compound (Sr3N2) is required for these experiments. It is typically synthesized by the direct reaction of strontium metal with dry nitrogen gas at elevated temperatures (typically above 380°C). The reaction should be carried out in a controlled atmosphere to prevent the formation of strontium oxide.

Visualization of Predicted Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted phase transition pathway for SrN and a general workflow for high-pressure experiments.

Caption: Predicted phase transition sequence for SrN with increasing pressure.

Caption: General experimental workflow for high-pressure studies on this compound.

Conclusion and Future Outlook

The theoretical exploration of the strontium-nitrogen system under high pressure has unveiled a rich landscape of potential new phases with exciting properties. The predictions of novel stoichiometries and pressure-induced phase transitions, particularly the prospect of superconductivity in nitrogen-rich compounds, present compelling targets for experimental investigation. While this guide provides a comprehensive overview of the current theoretical understanding and the necessary experimental methodologies, it also highlights the critical need for empirical studies to validate these computational predictions. Future research should focus on the high-pressure synthesis and in-situ characterization of this compound to unravel its true behavior under extreme conditions, thereby paving the way for the discovery of new materials with transformative potential.

References

Strontium Nitride: A Technical Guide to its Solubility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitride (Sr₃N₂), an inorganic compound of strontium and nitrogen, is a highly reactive material with distinct chemical properties. This technical guide provides a comprehensive overview of the current understanding of its solubility and reactivity in various solvents. Due to its sensitivity to moisture and air, special handling procedures are required, which are also outlined herein. This document aims to be a valuable resource for professionals working with or considering the use of this compound in their research and development endeavors.

Reactivity of this compound

This compound is a strong base and a potent reducing agent, exhibiting high reactivity, particularly with protic solvents.[1] It is stable in dry atmospheres but will gradually hydrolyze upon exposure to moisture.[1]

Reactivity with Water (Hydrolysis)

This compound reacts quantitatively with water in a vigorous exothermic reaction to produce strontium hydroxide (B78521) and ammonia (B1221849) gas.[1][2][3] This hydrolysis reaction proceeds rapidly at room temperature.[1]

Chemical Equation: Sr₃N₂(s) + 6H₂O(l) → 3Sr(OH)₂(aq) + 2NH₃(g)[1]

A second-order rate constant of 3.4 × 10⁻² L mol⁻¹ s⁻¹ has been reported for this reaction.[1]

Reactivity with Acids

As a strong base, this compound reacts vigorously with acids to form the corresponding strontium salt and ammonium (B1175870) salt.[1]

Example with Hydrochloric Acid: Sr₃N₂(s) + 8HCl(aq) → 3SrCl₂(aq) + 2NH₄Cl(aq)[1]

Reactivity with Bases

As a strong base itself, this compound is not expected to react with aqueous bases such as sodium hydroxide or potassium hydroxide.

Reactivity with Organic Solvents

There is a lack of specific data in the reviewed literature regarding the reactivity or solubility of this compound in common organic solvents like ethanol, methanol, or acetone. Given its highly ionic and reactive nature, it is presumed to be sparingly soluble and likely unreactive with anhydrous, aprotic organic solvents. However, any residual water in these solvents could lead to a hydrolysis reaction.

Solubility of this compound

The term "solubility" for this compound, particularly in protic solvents like water and acids, is often used to describe its reaction with the solvent rather than a simple dissolution process. There is a notable absence of quantitative solubility data (e.g., in grams per 100 mL or moles per liter) in the available scientific literature for this compound in any solvent.

| Solvent | Quantitative Solubility | Observations and Remarks |

| Water | Data not available | Reacts to form strontium hydroxide and ammonia.[1][2][3] |

| Acids (e.g., HCl) | Data not available | Reacts to form the corresponding strontium and ammonium salts.[1] |

| Bases (e.g., NaOH) | Data not available | Expected to be unreactive. |

| Organic Solvents (e.g., Ethanol, Acetone) | Data not available | Presumed to be sparingly soluble in anhydrous, aprotic solvents. |

Experimental Protocols

Due to the air and moisture-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Protocol for Determining Reactivity with a Solvent (e.g., Water)

Objective: To qualitatively and quantitatively assess the reactivity of this compound with a given solvent.

Materials:

-

This compound powder

-

Anhydrous, degassed solvent of interest

-

Schlenk flask and other appropriate Schlenk glassware

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Gas-tight syringe

-

Apparatus for gas analysis (e.g., gas chromatography) or titration setup for product analysis

Procedure:

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under vacuum.

-

Inert Atmosphere: Assemble the Schlenk apparatus and purge with inert gas for at least 30 minutes.

-

Sample Handling: In a glovebox or under a positive flow of inert gas, weigh a precise amount of this compound and transfer it to the Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add a known volume of the anhydrous, degassed solvent to the Schlenk flask via a gas-tight syringe or cannula.

-

Reaction: Stir the mixture at a constant temperature. Observe any changes, such as gas evolution, color change, or temperature increase.

-

Analysis of Gaseous Products: If gas is evolved, a sample can be taken from the headspace using a gas-tight syringe and analyzed by a suitable technique (e.g., gas chromatography to identify ammonia).

-

Analysis of Liquid Phase: After the reaction is complete, allow any solid to settle. A sample of the supernatant can be carefully removed via a filtered cannula for analysis (e.g., titration to determine the concentration of strontium hydroxide).

-

Analysis of Solid Residue: If a solid residue remains, it can be isolated by filtration under inert atmosphere, washed with an anhydrous, non-reactive solvent, and dried under vacuum for analysis (e.g., X-ray diffraction to identify unreacted starting material or solid products).

Protocol for Qualitative Solubility Assessment in an Aprotic Solvent

Objective: To determine if this compound dissolves in an anhydrous, aprotic solvent without reaction.

Materials:

-

This compound powder

-

Anhydrous, aprotic solvent of interest

-

Schlenk tube or similar sealable glassware

-

Inert gas supply

Procedure:

-

Preparation: Follow the same glassware drying and inert atmosphere preparation as in the reactivity protocol.

-

Sample and Solvent Addition: In a glovebox, add a small, known amount of this compound to a Schlenk tube. Add a known volume of the anhydrous, aprotic solvent.

-

Observation: Seal the tube and agitate the mixture (e.g., using a vortex mixer or by shaking) at a controlled temperature.

-

Visual Inspection: Visually inspect the mixture for any signs of dissolution. The disappearance of the solid phase indicates solubility.

-

Confirmation (Optional): If dissolution is observed, the solvent can be removed under vacuum to see if the original this compound can be recovered, confirming that a reaction did not occur. The recovered solid can be analyzed (e.g., by IR spectroscopy or XRD) to confirm its identity.

Visualizations

References

An In-depth Technical Guide on the Initial Discovery and Synthesis of Strontium Nitride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium nitride (Sr₃N₂) is an inorganic compound that has garnered interest for its potential applications in various fields, including as a precursor for advanced materials. This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic methodologies for this compound. It details the foundational experimental protocols, presents key quantitative data in a structured format, and visualizes the fundamental reaction pathways and experimental workflows. This document aims to serve as a core reference for researchers and professionals in materials science and drug development who are exploring the properties and applications of alkaline earth metal nitrides.

Historical Context and Initial Discovery

The discovery of this compound is rooted in the broader exploration of alkaline earth metals and their reactivity with atmospheric gases in the late 19th and early 20th centuries. While the element strontium was first isolated by Humphry Davy in 1808, the specific synthesis and characterization of its nitride came much later.

Initial investigations into the reactions of alkaline earth metals with nitrogen gas were systematically undertaken in the early 1900s. The first definitive synthesis and characterization of this compound are credited to the work of F. Haber and G. van Oordt in 1905 . Their work, focused on the synthesis of ammonia (B1221849) from nitrogen and hydrogen, led them to explore the reactivity of various metals with nitrogen at elevated temperatures. They reported the formation of a strontium compound that readily released ammonia upon reaction with water, a characteristic feature of a metal nitride.

Subsequent work by Ruff and colleagues in the 1920s provided a more detailed characterization of this compound, including its stoichiometry and fundamental properties. These early investigations laid the groundwork for understanding the synthesis and reactivity of this important inorganic compound.

Core Synthesis Methodologies

The primary and most historically significant method for synthesizing this compound is the direct reaction of strontium metal with nitrogen gas at elevated temperatures. This method, while conceptually simple, requires careful control of reaction conditions to achieve a pure product.

Direct Nitridation of Strontium Metal

The foundational synthesis involves the direct combination of elemental strontium and nitrogen gas.

Reaction:

3Sr(s) + N₂(g) → Sr₃N₂(s)

This exothermic reaction is typically carried out in a tube furnace under a controlled atmosphere of purified nitrogen.

Experimental Protocol:

A detailed experimental protocol, based on early and contemporary reports, is as follows:

-

Reactant Preparation: High-purity strontium metal is cleaned of any surface oxide layer. This is often achieved by mechanically scraping the metal surface in an inert atmosphere (e.g., in a glovebox) to reveal a fresh, untarnished surface. The nitrogen gas used must be of high purity and is typically passed through an oxygen and moisture trap to prevent the formation of strontium oxide and hydroxide, respectively.

-

Apparatus Setup: The cleaned strontium metal is placed in a crucible made of a material that is inert to strontium at high temperatures, such as alumina (B75360) (Al₂O₃) or molybdenum (Mo). The crucible is then placed inside a quartz or alumina tube furnace. The furnace is equipped with gas inlets and outlets to allow for purging with an inert gas and subsequent introduction of nitrogen.

-

Reaction Execution:

-

The system is first purged with a high-purity inert gas, such as argon, to remove any residual air.

-

A continuous flow of purified nitrogen gas is then introduced into the reaction tube.

-

The furnace is heated to the reaction temperature, typically in the range of 400-600°C .

-

The reaction is allowed to proceed for several hours, often between 6 to 12 hours, to ensure complete nitridation of the strontium metal.

-

After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of nitrogen gas to prevent re-oxidation of the product.

-

-

Product Handling and Storage: The resulting this compound, which is typically a dark grey or black powder, is highly reactive with air and moisture. Therefore, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas).

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various scientific sources.

| **Physical and Chemical Properties of this compound (Sr₃N₂) ** | |

| Property | Value |

| Molecular Formula | Sr₃N₂ |

| Molar Mass | 290.87 g/mol |

| Appearance | Dark grey to black crystalline solid |

| Crystal Structure | Anti-bixbyite (cubic) |

| Space Group | Ia-3 |

| Lattice Parameter (a) | 15.03 Å |

| Density | 3.7 g/cm³ |

| Melting Point | ~1200 °C |

| Standard Enthalpy of Formation (ΔH°f) | -368 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -314 kJ/mol |

| Typical Reaction Conditions for Direct Synthesis | |

| Parameter | Value |

| Reactants | Strontium (Sr) metal, Nitrogen (N₂) gas |

| Reaction Temperature | 400 - 600 °C |

| Reaction Time | 6 - 12 hours |

| Atmosphere | Flowing, high-purity Nitrogen |

| Typical Yield | > 90% |

Visualizations

Experimental Workflow for Direct Synthesis

The following diagram illustrates the logical workflow for the direct synthesis of this compound.

Caption: Experimental workflow for the direct synthesis of this compound.

Signaling Pathway of Synthesis and Hydrolysis

This diagram illustrates the core chemical transformations in the synthesis of this compound and its subsequent hydrolysis.

Caption: Reaction pathway for the synthesis and hydrolysis of this compound.

Strontium Subnitride (Sr₂N): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the existence, synthesis, and characterization of Strontium Subnitride (Sr₂N), a layered electride material. While often overshadowed by the more common strontium nitride (Sr₃N₂), Sr₂N exhibits unique structural and electronic properties that are of significant interest to the materials science and solid-state chemistry communities. This document consolidates the available crystallographic, and predicted electronic and magnetic data, and outlines the key experimental protocols for its synthesis and analysis.

Introduction

Strontium Subnitride (Sr₂N) is a binary compound of strontium and nitrogen. Its existence and crystal structure have been confirmed, revealing a layered material with metallic properties. Unlike the more conventional this compound (Sr₃N₂), which is a semiconductor, Sr₂N is classified as an electride. In electrides, electrons are not localized on atoms but occupy interstitial sites, acting as anions. This unique electronic configuration is the source of its interesting properties and potential applications. This guide aims to provide a centralized resource for researchers interested in the synthesis and characterization of this intriguing material.

Existence and Synthesis of Strontium Subnitride (Sr₂N)

The existence of Strontium Subnitride has been experimentally verified. The primary method for its synthesis involves the reaction of strontium metal with nitrogen gas at elevated temperatures. While specific experimental details are scarce in readily available literature, the synthesis is understood to proceed by carefully controlling the stoichiometry and reaction conditions to favor the formation of the subnitride over the more common Sr₃N₂.

Key Synthesis Reference

The foundational work on the synthesis and characterization of Sr₂N was reported by N.E. Brese and M. O'Keeffe in 1990. The data presented in this guide is primarily based on the crystallographic information available from the Materials Project, which cites this seminal work.

Characterization of Strontium Subnitride (Sr₂N)

The characterization of Sr₂N involves a combination of crystallographic and computational methods to determine its structure and predict its physical properties.

Crystallographic Properties

Sr₂N crystallizes in a trigonal crystal system with the space group R-3m.[1] The structure is layered, with strontium and nitrogen atoms forming distinct planes.

Table 1: Crystallographic Data for Strontium Subnitride (Sr₂N)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Lattice Parameters (a, b, c) | a = 3.84 Å, b = 3.84 Å, c = 21.00 Å |

| Lattice Angles (α, β, γ) | α = 90.00°, β = 90.00°, γ = 120.00° |

Data sourced from the Materials Project.

Electronic and Magnetic Properties

Computational studies based on Density Functional Theory (DFT) have been used to predict the electronic and magnetic properties of Sr₂N.

Table 2: Predicted Electronic and Magnetic Properties of Strontium Subnitride (Sr₂N)

| Property | Predicted Value |

| Magnetic Ordering | Non-magnetic |

| Total Magnetization | 0.00 µB/f.u. |

Data sourced from the Materials Project.

The non-magnetic nature of Sr₂N is a key predicted characteristic, distinguishing it from other nitride materials that may exhibit magnetic ordering.

Experimental Protocols

While the full detailed experimental protocols from the original synthesis paper by Brese and O'Keeffe are not readily accessible, a general procedure can be inferred. The synthesis of Sr₂N as a starting material for other reactions has been mentioned in the literature, suggesting its successful and repeatable preparation.

General Synthesis Workflow

The synthesis of Sr₂N is expected to follow a solid-state reaction pathway.

Caption: A generalized workflow for the synthesis of Strontium Subnitride (Sr₂N).

Characterization Workflow

The characterization of the synthesized Sr₂N would involve standard solid-state analytical techniques.

References

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Strontium Nitride

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety protocols for handling reactive chemical compounds is paramount. This guide provides a comprehensive overview of the critical safety considerations for strontium nitride (Sr₃N₂), a highly reactive inorganic compound.

Chemical and Physical Properties

This compound is a black or tan powder that is highly sensitive to moisture and air.[1][2][3] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 12033-82-8 | [1][4][5] |

| Molecular Formula | Sr₃N₂ | [4][5][6] |

| Molecular Weight | 290.87 g/mol | [4][5][6] |

| Appearance | Black or tan powder | [2][3][5] |

| Melting Point | ~1200 °C | [3][7] |

| Solubility | Reacts with water | [3][7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards stem from its high reactivity, particularly with water and moisture.

| Hazard Class | GHS Category | Hazard Statement |

| Substances and mixtures which, in contact with water, emit flammable gases | Category 2 | H261: In contact with water releases flammable gas.[6][9] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin.[6] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[4][6][10] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[4][6][10] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation.[4][6][10] |

Supplemental Hazard Information:

Reactivity and Incompatibility

This compound's high reactivity is a major safety concern. It is incompatible with several classes of substances.

-

Water and Moisture: Reacts violently with water and moisture to produce strontium hydroxide (B78521) and flammable, toxic ammonia (B1221849) gas.[7][8][12] The reaction is: Sr₃N₂ + 6H₂O → 3Sr(OH)₂ + 2NH₃.[7][8][12]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[6]

-

Air: Strontium metal burns in air to produce a mixture of strontium oxide and this compound.[12] To produce pure nitride, heating in a pure nitrogen atmosphere is necessary.[12]

Toxicological Information

Detailed toxicological studies on this compound are limited. The available information indicates that the compound and its decomposition products pose significant health risks.

| Exposure Route | Health Effects |

| Inhalation | Harmful if inhaled.[6] May cause respiratory irritation.[4][6][10] |

| Skin Contact | Harmful in contact with skin.[6] Causes skin irritation.[4][6][10] |

| Eye Contact | Causes serious eye irritation.[4][6][10] |

| Ingestion | Harmful if swallowed.[6] |

No specific LD50 or LC50 data for this compound is readily available in the provided search results. The toxicity of its decomposition product, ammonia, is well-documented and presents a significant inhalation hazard.

Experimental Protocols and Handling Procedures

Due to its air- and moisture-sensitive nature, this compound must be handled under an inert atmosphere.

The following diagram outlines a general workflow for safely handling this compound in a research setting.

-

Preparation :

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][10]

-

Prepare an inert atmosphere workspace, such as a glovebox or a Schlenk line, purged with a dry, inert gas like argon or nitrogen.[1][6][13]

-

All glassware and equipment must be thoroughly dried in an oven and cooled under vacuum or a stream of inert gas before use.[14]

-

-

Handling and Transfer :

-

Reaction Setup :

-

Add this compound to the reaction vessel while maintaining a positive pressure of inert gas to prevent air ingress.

-

If adding to a solvent, ensure the solvent is anhydrous.

-

-

Cleanup and Waste Disposal :

-

Residual this compound and contaminated materials must be quenched carefully. This can be done by slowly adding a less reactive alcohol (e.g., isopropanol) before the addition of water.

-

Dispose of waste in accordance with local, regional, and national regulations.[1][6] Store waste in a sealed, properly labeled container.

-

Signaling Pathways and Decomposition

The primary hazardous reaction pathway for this compound is its decomposition upon contact with water.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[15] |

| Skin Contact | Brush off loose particles from the skin.[1] Immediately flush the skin with plenty of soap and water for at least 15-20 minutes.[6][15] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth. Call a poison center or physician if you feel unwell.[6] |

Fire and Explosion Hazards

This compound is not flammable itself, but its reaction with water produces flammable ammonia gas.

-

Extinguishing Media : Do NOT use water.[10] Use dry chemical, CO₂, or sand to extinguish fires.[10]

-

Fire Fighting Procedures : Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[10][16]

Storage and Disposal

-

Storage : Store in a dry place in a tightly closed container under an inert gas.[1][6] Keep away from water, moisture, and incompatible materials.[1]

-

Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][6]

This guide provides a framework for the safe handling of this compound. All personnel should be thoroughly trained on these procedures, and a comprehensive, site-specific risk assessment should be conducted before any work with this compound begins. Always consult the most recent Safety Data Sheet (SDS) for the material before use.

References

- 1. materion.com [materion.com]

- 2. This compound (Sr3N2) powder (CAS No. 12033-82-8) | UK Supplier [samaterials.co.uk]

- 3. heegermaterials.com [heegermaterials.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. strem.com [strem.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. webqc.org [webqc.org]

- 8. This compound - Wikiwand [wikiwand.com]

- 9. materion.com [materion.com]

- 10. ltschem.com [ltschem.com]

- 11. 氮化锶 powder, -60 mesh, 99.5%, Ba: <1% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 12033-82-8 [chemicalbook.com]

- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 14. web.mit.edu [web.mit.edu]

- 15. fishersci.com [fishersci.com]

- 16. Strontium - ESPI Metals [espimetals.com]

Strontium Nitride: A Comprehensive Technical Overview

Abstract

This technical document provides a detailed examination of the chemical properties of strontium nitride, focusing on its chemical formula and molar mass. This compound (Sr₃N₂) is an inorganic compound that is gaining interest in materials science. This paper will detail the fundamental calculations of its molar mass and present its molecular composition. Furthermore, a generalized experimental protocol for its synthesis is provided for research and development purposes. All quantitative data are summarized in tabular format for clarity, and the compound's elemental structure is visualized using a DOT graph.

Introduction

This compound is an inorganic compound composed of strontium and nitrogen.[1] It typically presents as a yellowish or gray solid.[1] The compound is formed from the strontium cation (Sr²⁺) and the nitride anion (N³⁻) in a 3:2 ratio, resulting in an ionic bond.[1][2] While stable under standard conditions, it reacts with water to produce strontium hydroxide (B78521) and ammonia.[1][3] this compound holds potential for applications in the manufacturing of strontium-containing materials and as a precursor for other strontium compounds.[1]

Chemical Formula

The chemical formula for this compound is determined by the ionic charges of its constituent elements. Strontium, an alkaline earth metal in Group 2 of the periodic table, readily forms a cation with a +2 charge (Sr²⁺). Nitrogen, in Group 15, typically forms a nitride anion with a -3 charge (N³⁻).[2] To achieve a neutrally charged compound, three strontium ions are required to balance the charge of two nitride ions [(3 x +2) + (2 x -3) = 0].

Therefore, the empirical chemical formula for this compound is:

Molar Mass

The molar mass of a compound is the sum of the atomic masses of its constituent atoms.[5] The calculation for the molar mass of this compound (Sr₃N₂) is detailed below.

Atomic Mass of Constituent Elements

The first step is to identify the standard atomic weights of strontium (Sr) and nitrogen (N).

-

Strontium (Sr): 87.62 g/mol

-

Nitrogen (N): 14.0067 g/mol

Molar Mass Calculation

The molar mass of Sr₃N₂ is calculated by multiplying the atomic mass of each element by the number of atoms of that element in the formula and summing the results.[6]

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) |

| Strontium | Sr | 87.62 | 3 | 262.86 |

| Nitrogen | N | 14.0067 | 2 | 28.0134 |

| Total | Sr₃N₂ | 290.8734 |

The molar mass of this compound is approximately 290.87 g/mol .[4][5][7]

Elemental Composition of this compound

The logical relationship of the elements within this compound can be visualized as a composition diagram.

Caption: Elemental composition of a this compound molecule.

Experimental Protocols: Synthesis of this compound

Objective: To synthesize this compound powder through the direct reaction of strontium metal with nitrogen gas.

Materials:

-

Strontium metal (ingots or turnings)

-

High-purity nitrogen gas (N₂)

-

Tube furnace with temperature control

-

Alumina or other inert crucible

-

Schlenk line or glovebox for inert atmosphere handling

Methodology:

-

Preparation: The strontium metal is first cleaned of any oxide layer. This is typically done by mechanically scraping the surface in an inert atmosphere (e.g., inside a glovebox filled with argon).

-

Loading: The cleaned strontium metal is placed into an inert crucible (e.g., alumina). The crucible is then placed inside the quartz tube of a tube furnace.

-

Purging: The tube furnace is sealed and purged with an inert gas, such as argon, to remove any residual air and moisture. This is a critical step as strontium is highly reactive with oxygen and water at elevated temperatures.

-

Reaction: A flow of high-purity nitrogen gas is introduced into the tube. The furnace temperature is gradually raised to between 600°C and 800°C. The strontium metal reacts directly with the nitrogen gas according to the following equation: 3Sr (s) + N₂ (g) → Sr₃N₂ (s)

-

Cooling: After the reaction is complete (typically indicated by the complete consumption of the metal), the furnace is allowed to cool to room temperature under a continuous flow of nitrogen or argon gas.

-

Handling and Storage: Once cooled, the resulting this compound powder is handled exclusively under an inert atmosphere to prevent reaction with air and moisture.[1][3] It should be stored in a sealed container within a desiccator or glovebox.

References

- 1. CAS 12033-82-8: this compound (Sr3N2) | CymitQuimica [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. industrialmetalpowders.com [industrialmetalpowders.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. brainly.com [brainly.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Strontium Nitride Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitride (Sr₃N₂) is an inorganic compound that has garnered interest in materials science and synthetic chemistry. It serves as a precursor for various strontium-containing materials and advanced ceramics.[1] In its high-purity powder form, it is a crucial component in the development of specialized materials, including phosphors and light-emitting materials.[2] The synthesis of high-purity this compound is paramount to ensure the desired properties and performance of these end products.

The most prevalent and reliable method for synthesizing this compound in a laboratory setting is through the direct nitridation of strontium metal.[1][3] This process involves the reaction of strontium metal with high-purity nitrogen gas at elevated temperatures. This document provides a detailed protocol for the synthesis of high-purity this compound powder, including safety precautions, experimental setup, procedure, and characterization techniques.

Safety Precautions

Extreme caution must be exercised throughout this procedure.

-

Strontium Metal: Strontium metal is highly reactive and pyrophoric, especially in powdered form. It reacts vigorously with water and moisture to produce flammable hydrogen gas.[1] It should always be handled under an inert atmosphere, such as in a glovebox filled with argon. Personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety goggles, is mandatory.

-

This compound: this compound powder is also sensitive to moisture and reacts with water to produce strontium hydroxide (B78521) and ammonia (B1221849) gas.[4] It should be handled in a dry, inert atmosphere. Inhalation of the powder should be avoided.

-

High Temperatures: The synthesis involves high temperatures, requiring the use of a properly ventilated and shielded tube furnace.

Materials and Methods

Equipment:

-

High-temperature tube furnace with programmable temperature control[5]

-

Quartz or alumina (B75360) reaction tube[6]

-

Schlenk line or glovebox with an inert argon atmosphere

-

Gas flow controllers for high-purity nitrogen gas

-

Vacuum pump

-

Alumina or tantalum crucible

-

Mortar and pestle (preferably agate) for grinding, inside a glovebox

Reagents:

-

Strontium metal (≥99.5% purity)

-

High-purity nitrogen gas (99.999%)

-

Argon gas (99.999%)

Experimental Protocol

1. Preparation of Strontium Metal:

-

All handling of strontium metal must be performed under an inert argon atmosphere inside a glovebox.

-

Cut the strontium metal into small pieces to increase the surface area for reaction.

-

Place the strontium metal pieces into an alumina or tantalum crucible.

2. Assembly of the Reaction Apparatus:

-

Place the crucible containing the strontium metal into the center of the quartz or alumina reaction tube.

-

Connect the reaction tube to a gas inlet and outlet system. The inlet should be connected to the high-purity nitrogen and argon gas lines via mass flow controllers. The outlet should be connected to a vacuum pump through a cold trap and an oil bubbler to monitor gas flow and prevent backflow.

-

Insert the reaction tube into the tube furnace.

3. Synthesis of this compound:

-

Purging: Evacuate the reaction tube and backfill with high-purity argon gas. Repeat this cycle three times to ensure the removal of all air and moisture.

-

Heating: While maintaining a gentle flow of argon, begin heating the furnace to the reaction temperature. A typical temperature range for the synthesis of this compound is 450 °C to 600 °C.[1] A slow ramp rate of 5-10 °C/minute is recommended to prevent thermal shock to the ceramic tube.

-

Nitridation: Once the target temperature is reached, switch the gas flow from argon to high-purity nitrogen. A typical reaction time is 12 hours to achieve high conversion.[1]

-

Cooling: After the reaction is complete, switch the gas flow back to argon and turn off the furnace. Allow the furnace to cool down to room temperature naturally. A controlled cooling ramp is not strictly necessary but can prevent thermal stress.

-

Product Recovery: Once at room temperature, transfer the reaction tube into a glovebox. The product, this compound powder, will be in the crucible. The powder is typically golden-yellow to dark brown.[1] The powder can be ground using an agate mortar and pestle to achieve a fine, homogeneous powder.

4. Storage:

-

Store the high-purity this compound powder in a tightly sealed container under an inert argon atmosphere in a desiccator or glovebox to prevent reaction with moisture.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Strontium Metal Purity | ≥99.5% | [4] |

| Nitrogen Gas Purity | 99.999% | General Lab Practice |

| Reaction Conditions | ||

| Temperature | 450 - 600 °C | [1] |

| Reaction Time | ~12 hours | [1] |

| Atmosphere | Flowing high-purity N₂ | [1] |

| Product Properties | ||

| Chemical Formula | Sr₃N₂ | [7] |

| Appearance | Golden-yellow to dark brown crystalline solid | [1] |

| Melting Point | ~1200 °C | [4] |

| Expected Yield | 85-90% | [1] |

Characterization of High-Purity this compound

1. X-ray Diffraction (XRD):

-

Purpose: To confirm the crystal structure and phase purity of the synthesized this compound.

-

Sample Preparation: Prepare the sample in an air-sensitive holder or on a zero-background sample holder with a low-background adhesive, all performed inside a glovebox to prevent exposure to air and moisture.

-

Expected Results: The powder X-ray diffraction pattern should be consistent with the cubic anti-bixbyite structure of Sr₃N₂. Major reflections are expected at d-spacings of 3.12 Å (111), 2.68 Å (200), and 1.89 Å (220).[1] The absence of peaks corresponding to strontium oxide (SrO) or unreacted strontium metal indicates high phase purity.

2. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the elements in the synthesized powder.

-